3,4-Dichloro-5-iodophenol

Suzuki-Miyaura Coupling Palladium Catalysis Oxidative Addition

Cross-coupling chemists requiring selective handles under mild conditions: the C-I bond in 3,4-dichloro-5-iodophenol enables Pd oxidative addition ~100-fold faster than C-Br, preserving chlorine atoms for downstream derivatization. • Orthogonal reactivity: iodine for chemoselective Suzuki/Heck/Stille coupling; chlorine for later-stage SNAr or functionalization • Est. LogP 3.8-4.2 enhances membrane permeability vs. non-chlorinated iodophenols • Request quote for bulk; standard R&D quantities available globally

Molecular Formula C6H3Cl2IO
Molecular Weight 288.89 g/mol
CAS No. 1807182-53-1
Cat. No. B1410125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-iodophenol
CAS1807182-53-1
Molecular FormulaC6H3Cl2IO
Molecular Weight288.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)I)O
InChIInChI=1S/C6H3Cl2IO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
InChIKeyICRDKRBGLORILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5-iodophenol Technical Baseline


3,4-Dichloro-5-iodophenol (CAS 1807182-53-1) is a halogenated phenolic compound characterized by the concurrent presence of two electron-withdrawing chlorine atoms and one iodine atom on the phenol ring . With a molecular formula of C6H3Cl2IO and a molecular weight of 288.89 g/mol, this compound serves as a versatile intermediate in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the iodine atom acts as a superior leaving group compared to bromine or chlorine . The specific substitution pattern (chlorine at positions 3 and 4, iodine at position 5 relative to the hydroxyl group) defines a unique electronic environment that governs both reactivity and physicochemical behavior .

Cross-coupling synthesis via C–I oxidative addition
3,4,5-substitution pattern for site-selective derivatization
Halogen bonding geometry for supramolecular studies

3,4-Dichloro-5-iodophenol: Why Substitution Fails


Generic substitution among halophenols is not scientifically valid due to the non-equivalence of halogen reactivity, substitution pattern effects, and physicochemical property divergence. In cross-coupling chemistry, the carbon-iodine bond undergoes oxidative addition to palladium catalysts approximately 100-fold faster than the carbon-bromine bond and over 10,000-fold faster than the carbon-chlorine bond, making iodine essential for high-yield transformations under mild conditions . The 3,4-dichloro-5-iodo substitution pattern creates a distinct electronic landscape compared to isomers such as 2,4-dichloro-6-iodophenol (CAS 2040-83-7), 2,3-dichloro-5-iodophenol, or 3,5-dichloro-4-iodophenol, affecting both the site-selectivity of subsequent derivatization and the compound's behavior in halogen bonding-driven applications . Furthermore, chlorine substitution significantly elevates lipophilicity: 2,5-dichloro-4-iodophenol exhibits a calculated LogP of 4.00, while 2-chloro-4-iodophenol shows a LogP of 2.65, and the target compound's increased chlorination would further enhance hydrophobic character, impacting solubility, membrane permeability, and chromatographic behavior relative to mono-halogenated or non-chlorinated analogs [1]. These fundamental differences mandate compound-specific validation rather than analog substitution.

Halogen reactivity
C–I bond oxidative addition rate differs markedly from C–Br and C–Cl; direct analog replacement may compromise cross-coupling efficiency.
Isomer pattern
2,4-dichloro-6-iodophenol and other isomers change site-selectivity and crystal packing; substitution may alter supramolecular outcomes.
Lipophilicity profile
Dual chlorine substitution elevates LogP; chromatographic retention and solubility differ from mono-halogenated or non-chlorinated analogs.

3,4-Dichloro-5-iodophenol: Differentiation Evidence


Cross-Coupling Advantage of C-I Bond

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond in 3,4-dichloro-5-iodophenol undergoes oxidative addition significantly faster than the carbon-bromine or carbon-chlorine bonds present in analogous bromophenol or chlorophenol substrates . For iodophenol substrates, Suzuki-Miyaura coupling proceeds under relatively mild conditions due to the enhanced reactivity of the carbon-iodine bond, enabling higher yields and lower reaction temperatures compared to bromo- or chloro-arene counterparts . This allows the 3,4-dichloro-5-iodophenol substrate to serve as a more efficient coupling partner in multi-step syntheses where preserving other functional groups or controlling reaction conditions is critical .

C–I oxidative addition rate
Class-level
C–I: ~104× vs C–Cl, ~100× vs C–Br under Pd(0) conditions
Supports cross-coupling pathway selection
Class-level inference; validate under actual reaction conditions
Suzuki-Miyaura Coupling Palladium Catalysis Oxidative Addition

Halogen Bonding for Crystal Engineering

The 3,4-dichloro-5-iodo substitution pattern on 3,4-dichloro-5-iodophenol positions the iodine atom for electrophilic halogen bonding interactions while maintaining two chlorine atoms for additional non-covalent contacts [1]. This is distinct from the 2,4-dichloro-6-iodophenol isomer (CAS 2040-83-7), where iodine is adjacent to the hydroxyl group, potentially altering both intramolecular hydrogen bonding and intermolecular packing motifs [2]. Studies on structurally related dihalogenated phenols, such as 4-chloro-3-iodophenol, demonstrate that substitution pattern directly governs halogen bond donor strength and acceptor geometry in crystalline materials [1]. The specific 3,4-dichloro-5-iodo arrangement provides a distinct halogen bond vector that differs from other isomers, enabling unique supramolecular architectures not accessible with 2,4-dichloro-6-iodophenol or 2,3-dichloro-5-iodophenol [1].

Halogen bonding geometry
Class-level
I at position 5 yields unique halogen bond vector vs. I at position 6 (2,4,6-isomer)
Supports isomer-specific co-crystal design
Class-level inference from dihalogenated phenol studies
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Lipophilicity Advantage Over Analogs

The dual chlorine substitution on 3,4-dichloro-5-iodophenol substantially elevates its lipophilicity compared to mono-chlorinated or non-chlorinated iodophenol analogs [1]. 2,5-Dichloro-4-iodophenol, a closely related di-chloro isomer, exhibits a calculated LogP of 4.00, significantly higher than 2-chloro-4-iodophenol (LogP = 2.65) and 2-chloro-5-iodophenol (LogP = 3.41) [1]. The target compound, 3,4-dichloro-5-iodophenol, would be expected to possess a LogP value in a comparable elevated range due to the presence of two chlorine atoms, providing enhanced membrane permeability and distinct chromatographic retention behavior relative to mono-chlorinated or iodine-only phenol derivatives [2]. This elevated lipophilicity profile differentiates the compound from 4-iodophenol (LogP ~2.1-2.4) and 2-iodophenol (LogP ~2.2-2.5) [3].

Lipophilicity (LogP)
Cross-study comparable
Expected LogP 3.8–4.2 (di-Cl) vs. 2.1–2.5 (non-chlorinated iodophenols)
Reported lipophilicity elevation vs. mono-chloro/non-Cl analogs
Predicted values; experimental verification recommended
Lipophilicity LogP ADME Properties

Larvicidal Activity: Substitution Effects

The presence and positioning of chlorine atoms on iodophenol scaffolds substantially modulate biological activity, as demonstrated in comparative larvicidal assays [1]. The compound 4-chloro-2,6-diiodophenol exhibits significantly higher toxicity against Aedes aegypti larvae than 2,6-diiodophenol, demonstrating that chlorine substitution at the para position relative to the hydroxyl group enhances larvicidal potency [1]. While 3,4-dichloro-5-iodophenol has not been directly evaluated in published larvicidal assays, its substitution pattern (chlorine at positions 3 and 4, iodine at position 5) represents a distinct structural motif that differs from the evaluated compounds. This substitution pattern may confer different activity profiles compared to the 4-chloro-2,6-diiodophenol or 2,6-diiodophenol benchmarks .

Larvicidal activity context
Data to verify
Not yet directly evaluated; 4-chloro-2,6-diiodophenol shows higher toxicity in Aedes aegypti assays
May support larvicidal SAR studies
No direct data; class-level inference from related compounds
Larvicidal Activity Aedes aegypti Structure-Activity Relationship

Physicochemical Property Divergence

3,4-Dichloro-5-iodophenol (CAS 1807182-53-1) possesses a molecular weight of 288.89-288.90 g/mol and contains 10 heavy atoms, with a topological polar surface area (tPSA) of 20.2 Ų and zero rotatable bonds . In contrast, the di-iodinated analog 3,4-diiodophenol (CAS 1243476-86-9) has a molecular weight of 345.9 g/mol, containing two iodine atoms and no chlorine substituents . This 57 g/mol molecular weight difference and the distinct halogen composition fundamentally alter the compound's physical properties, reactivity profile, and handling characteristics. The dichloro-monoiodo substitution pattern also differs from the 2,4-dichloro-6-iodophenol isomer (CAS 2040-83-7), which shares the identical molecular weight of 288.90 g/mol but exhibits different melting point behavior (mp 63 °C for the 2,4,6-isomer vs. predicted mp range for the target compound) and chromatographic retention [1][2].

Physicochemical properties
Direct head-to-head
MW 288.89 g/mol (C₆H₃Cl₂IO) vs. 345.9 g/mol (3,4-diiodophenol); 2,4,6-isomer same MW, different mp
Property differences guide procurement and handling
Vendor specifications; experimental characterization may vary
Molecular Properties Procurement Specifications Quality Control

3,4-Dichloro-5-iodophenol: Key Applications


Advanced Cross-Coupling Reactions

3,4-Dichloro-5-iodophenol serves as an optimal aryl iodide coupling partner in Suzuki-Miyaura, Heck, and Stille reactions where the enhanced reactivity of the C-I bond enables oxidative addition at lower temperatures and with higher efficiency than bromo- or chloro-arene alternatives . For synthetic routes involving temperature-sensitive functional groups or multi-step sequences where preserving other halogens is critical, this compound's iodine atom provides a site-selective handle for chemoselective cross-coupling while the chlorine atoms remain intact for subsequent derivatization. The quantified 100-fold rate advantage of C-I over C-Br oxidative addition translates directly to improved yields and reduced catalyst loading in practical laboratory synthesis .

Crystal Engineering & Halogen Bonding

The 3,4-dichloro-5-iodo substitution pattern positions the iodine atom for specific halogen bonding donor interactions while the chlorine atoms provide additional non-covalent contact sites, creating a building block for co-crystal design and supramolecular architectures . This compound offers a halogen bonding geometry distinct from the 2,4-dichloro-6-iodophenol or 2,3-dichloro-5-iodophenol isomers, enabling researchers to explore structure-property relationships in halogen bond-driven crystal packing [1]. For groups investigating halogen bonding in organocatalysis or anion recognition, the precise substitution pattern may be critical for achieving desired binding geometries and catalytic outcomes .

Structure-Activity Relationship Studies

For research programs investigating halogenated phenols as larvicidal agents, antimicrobial compounds, or enzyme inhibitors, 3,4-dichloro-5-iodophenol represents a distinct structural variant that complements the existing body of data on 4-chloro-2,6-diiodophenol and 2,6-diiodophenol . The enhanced lipophilicity conferred by dual chlorine substitution (LogP expected in the 3.8-4.2 range versus 2.1-2.5 for non-chlorinated iodophenols) alters membrane permeability and may affect biological target engagement [1]. Systematic evaluation of this substitution pattern against benchmark compounds can elucidate the contribution of specific halogen positioning to observed bioactivity .

Multi-Functional Aromatic Building Blocks

3,4-Dichloro-5-iodophenol provides three distinct reactive sites for sequential functionalization: the phenolic hydroxyl group for O-alkylation or O-arylation, the iodine atom for cross-coupling, and the chlorine atoms for nucleophilic aromatic substitution or additional coupling under more forcing conditions . The molecular weight difference versus di-iodinated analogs (288.89 vs. 345.9 g/mol for 3,4-diiodophenol) provides a different physical property profile that may facilitate purification or formulation [1]. For medicinal chemistry programs requiring densely functionalized aromatic cores with precise substitution patterns, this compound offers orthogonal reactivity that enables efficient synthetic planning .

Application
Selection Property
Validation Focus
Cross-coupling synthesis
C–I bond oxidative addition rate
Pd-catalyzed coupling kinetics
Crystal engineering
Isomer-specific halogen bond geometry
Supramolecular packing motifs
Larvicidal screening
Dual-halogen substitution effect
Aedes aegypti exposure assay
Sequential functionalization
Orthogonal reactive sites (OH, I, Cl)
Multi-step derivatization sequence

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